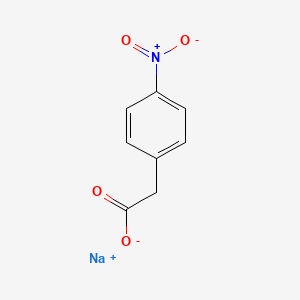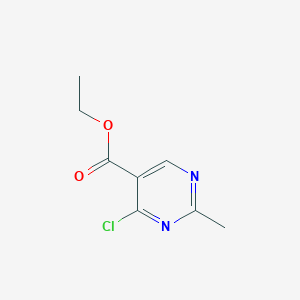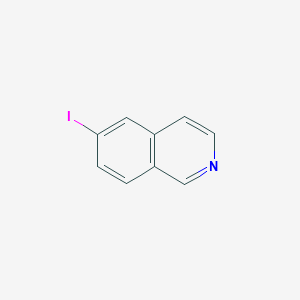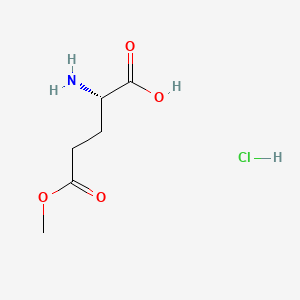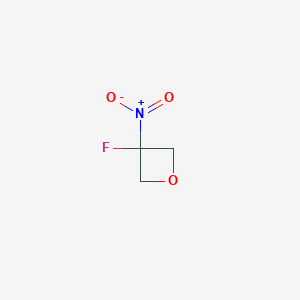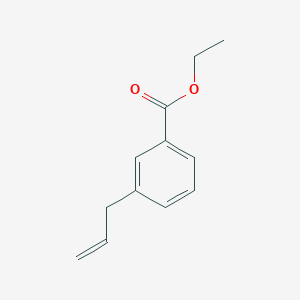
3-(3-Carboethoxyphenyl)-1-propene
Descripción general
Descripción
3-(3-Carboethoxyphenyl)-1-propene, also known as 3-carboxypropylphenol or 3-CPP, is a synthetic compound with a wide range of applications in the scientific and medical fields. 3-CPP is a colorless, odorless, crystalline solid that is soluble in water and ethanol. It is used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other compounds, the study of enzyme-catalyzed reactions, and the investigation of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Catalytic Applications
Research has shown that tungsten trioxide (WO3) catalysts exhibit high activity for the metathesis of ethene and 2-butene to form propene, highlighting the importance of catalysts in the efficient production of propene (Zhuo Cheng & C. Lo, 2012)^1^. Furthermore, the selective oxidative dehydrogenation of propane to propene using boron nitride catalysts demonstrates an alternative route for propene production, emphasizing the role of novel catalytic materials in enhancing selectivity towards desired products (J. T. Grant et al., 2016)^2^.
Polymerization and Material Science
The copolymerization of ethene and propene using metallocene-based catalytic systems to produce ethene/propene copolymers with controlled composition and microstructure is a critical area of research (M. Galimberti et al., 1998)^3^. These advancements in polymer science contribute to the development of materials with specific properties for various applications.
Environmental Remediation
The study on enhancing aerobic biodegradation of 1,2-dibromoethane in groundwater using ethane or propane and inorganic nutrients (Paul B. Hatzinger et al., 2015)^4^ suggests potential strategies for the remediation of contaminated sites. Although this research does not directly mention 3-(3-Carboethoxyphenyl)-1-propene, the methodologies and insights could be relevant for the degradation of similar compounds.
Propiedades
IUPAC Name |
ethyl 3-prop-2-enylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-6-10-7-5-8-11(9-10)12(13)14-4-2/h3,5,7-9H,1,4,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLLDJHHRMLFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476956 | |
| Record name | 3-(3-Carboethoxyphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Carboethoxyphenyl)-1-propene | |
CAS RN |
372510-70-8 | |
| Record name | 3-(3-Carboethoxyphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde](/img/structure/B1315258.png)
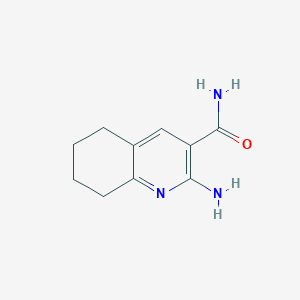
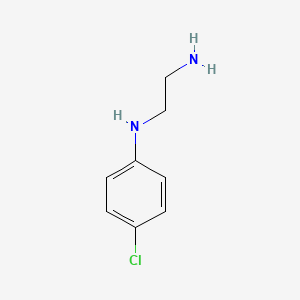
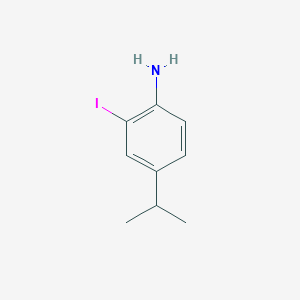
![7-Methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315266.png)
![Pyrazolo[1,5-a]pyridin-2-ylmethanol](/img/structure/B1315267.png)
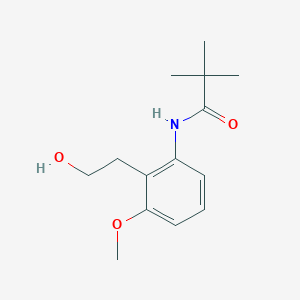
![{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene](/img/structure/B1315269.png)
